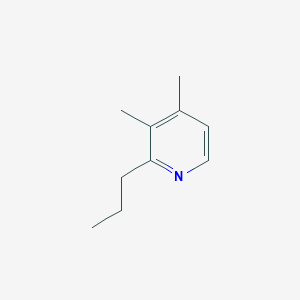

3,4-Dimethyl-2-propylpyridine

Description

3,4-Dimethyl-2-propylpyridine is a substituted pyridine derivative featuring methyl groups at the 3- and 4-positions and a propyl group at the 2-position. This compound belongs to the pyridine family, a class of heterocyclic aromatic compounds with widespread applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

121259-18-5 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

3,4-dimethyl-2-propylpyridine |

InChI |

InChI=1S/C10H15N/c1-4-5-10-9(3)8(2)6-7-11-10/h6-7H,4-5H2,1-3H3 |

InChI Key |

YFUQNCZHNJQKSP-UHFFFAOYSA-N |

SMILES |

CCCC1=NC=CC(=C1C)C |

Canonical SMILES |

CCCC1=NC=CC(=C1C)C |

Synonyms |

Pyridine,3,4-dimethyl-2-propyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Substituent Positioning and Steric Effects

The substituent positions in pyridine derivatives significantly affect their chemical behavior. Below is a comparative analysis with structurally related compounds:

Nifedipine (3,5-Dimethyl-2,6-dinitrophenyl-1,4-dihydropyridine)

- Substituents : Methyl groups at 3 and 5 positions, nitro-phenyl group at 4-position, and a dihydropyridine ring .

- Key Differences :

- Nifedipine’s partially saturated dihydropyridine ring enhances its planarity and π-π stacking interactions, unlike the fully aromatic 3,4-Dimethyl-2-propylpyridine.

- The nitro group in Nifedipine increases electrophilicity, making it reactive in redox reactions, whereas the propyl group in this compound contributes to hydrophobicity .

Pyridine, 3-(3,4-dihydro-5-phenyl-2H-pyrrol-4-yl)- (CAS 170734-11-9)

Pyrido[1,2-a]pyrimidin-4-one Derivatives (Patent EP 2023/39)

- Substituents : Methoxyphenyl and piperazinyl groups .

- Key Differences: The fused pyrimidinone ring in these derivatives increases molecular rigidity and hydrogen-bonding capacity, unlike the simpler pyridine backbone of this compound. Methoxy groups enhance solubility in polar solvents, contrasting with the hydrophobic propyl group in the target compound .

Physical and Chemical Properties

Thermodynamic and Solubility Models

- Nifedipine’s Solubility: Studies using Joback and Crippen methods show that nitro and methyl groups significantly impact solubility in organic solvents and supercritical fluids . By analogy, this compound’s solubility is likely dominated by its alkyl chains, favoring non-polar solvents.

- Solid-Liquid Equilibrium : Nifedipine’s phase behavior in mixed solvents involves complex interactions between polar nitro groups and solvent polarity . For this compound, similar models would prioritize alkyl chain-solvent van der Waals interactions.

Research Implications

- Drug Design : The propyl group in this compound may enhance membrane permeability compared to Nifedipine’s nitro-phenyl group, making it a candidate for lipophilic drug carriers.

- Material Science : Its steric profile could stabilize metal complexes in catalysis, contrasting with bulkier analogs like CAS 170734-11-9 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.